3-ヒドロキシオクタン酸

説明

3-Hydroxyoctanoic acid is a beta-hydroxy acid that is naturally produced in humans, other animals, and plants . It is the primary endogenous agonist of hydroxycarboxylic acid receptor 3 (HCA 3), a G protein-coupled receptor protein which is encoded by the human gene HCAR3 . It is also a signaling chemical emitted by the orchid Cymbidium floribundum and recognized by Japanese honeybees .

Synthesis Analysis

A dual cellular–heterogeneous catalyst strategy has been used to produce olefins from glucose using a selective hydrolase to generate an activated intermediate that is readily deoxygenated . A new family of iterative thiolase enzymes was used to genetically engineer a microbial strain that produces fatty acid from glucose with 86% captured as 3-hydroxyoctanoic and 3-hydroxydecanoic acids .Molecular Structure Analysis

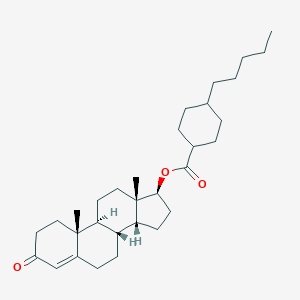

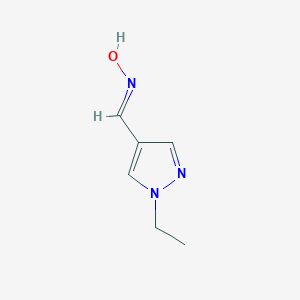

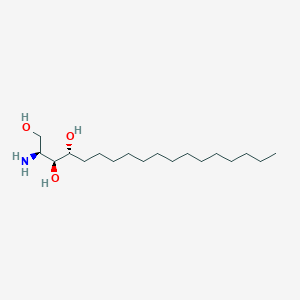

The molecular formula of 3-Hydroxyoctanoic acid is C8H16O3 . Its average mass is 160.211 Da and its monoisotopic mass is 160.109940 Da .Chemical Reactions Analysis

3-Hydroxyoctanoic acid is an 8-carbon, beta-hydroxy fatty acid which may be a marker for primary defects of beta-hydroxy fatty acid metabolism . It is a repeating unit of poly (3-hydroxyoctanoic acid), a biopolymer used by numerous bacterial species as carbon and energy reserves .Physical And Chemical Properties Analysis

The density of 3-Hydroxyoctanoic acid is 1.0±0.1 g/cm3 . Its boiling point is 288.3±23.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 61.2±6.0 kJ/mol . The flash point is 142.4±19.1 °C .科学的研究の応用

代謝調節と免疫調節

3-ヒドロキシオクタン酸は、脂肪細胞におけるヒドロキシカルボン酸受容体3(HCAR3)のアゴニストとして作用し、脂質分解を負に調節することが知られています。これは、代謝調節における潜在的な用途を示唆しています。 さらに、そのアゴニズムは好中球やマクロファージに対して免疫抑制効果をもたらす可能性があり、免疫調節における可能性のある用途を示しています .

医療機器と組織工学

®-3-ヒドロキシオクタン酸のモノマーは、医療機器や組織工学に用途を持つ中鎖長ポリヒドロキシアルカノエート(PHA)の製造に使用されます .

GPCR活性化と免疫機能

中鎖脂肪酸とその3-ヒドロキシ誘導体(3-ヒドロキシオクタン酸を含む)は、GPR84やHCA 3などのGタンパク質共役受容体(GPCR)を活性化します。 これらの受容体は、代謝と免疫機能の調節において役割を果たし、これらの分野におけるさらなる研究用途を示唆しています .

様々な用途のための誘導体の合成

®-3-ヒドロキシオクタン酸から合成された化合物のライブラリーが開発されており、さまざまな分野で潜在的な用途があります。 これには、ハロおよび不飽和メチルおよびベンジルエステルなどの誘導体が含まれます .

作用機序

Target of Action

3-Hydroxyoctanoic acid is the primary endogenous agonist of the Hydroxycarboxylic Acid Receptor 3 (HCA3) . HCA3 is a G protein-coupled receptor protein encoded by the human gene HCAR3 .

Mode of Action

As an agonist, 3-Hydroxyoctanoic acid binds to HCA3, leading to the activation of this receptor . This interaction triggers a cascade of intracellular events, including the modulation of cAMP and Ca2+ second messenger signals via Gi/o-type G proteins .

Biochemical Pathways

The activation of HCA3 by 3-Hydroxyoctanoic acid impacts several biochemical pathways. In adipocytes, Gi signalling inhibits adenylyl cyclase enzymatic activity to lower cAMP levels and suppress lipolysis . In immune cells, HCA3 activation is thought to increase intracellular Ca2+ levels .

Pharmacokinetics

It is known that this compound is naturally produced in humans, other animals, and plants .

Result of Action

The activation of HCA3 by 3-Hydroxyoctanoic acid has several effects at the molecular and cellular levels. In adipocytes, it prevents lipolysis . In immune cells, it may have an immunosuppressant effect .

Action Environment

The action of 3-Hydroxyoctanoic acid can be influenced by various environmental factors. For instance, its levels in human plasma can increase in response to a ketogenic diet . Additionally, its plasma levels were found to increase 3.41-fold in human male runners exhausted on a treadmill and in a mouse model of autism spectrum disorder (ASD) fed a high-glycemic diet .

生化学分析

Biochemical Properties

3-Hydroxyoctanoic acid plays a significant role in biochemical reactions. It is an agonist of the orphan receptor GPR109B, increasing intracellular calcium in human neutrophils endogenously expressing GPR109B . It also prevents lipolysis in human adipocytes .

Cellular Effects

The effects of 3-Hydroxyoctanoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating intracellular calcium levels in human neutrophils . It also negatively regulates lipolysis in adipocytes, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Hydroxyoctanoic acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an agonist of the orphan receptor GPR109B, leading to an increase in intracellular calcium in human neutrophils .

Temporal Effects in Laboratory Settings

It is known that its agonism of HCA 3 in adipocytes serves to counteract cAMP-stimulating metabolic hormone signals mediated by the G s -coupled β 2 -adrenergic receptor .

Dosage Effects in Animal Models

The effects of 3-Hydroxyoctanoic acid vary with different dosages in animal models. Due to the lack of suitable animal models, it has been difficult to clearly establish its biological function and therapeutic relevance .

Metabolic Pathways

3-Hydroxyoctanoic acid is involved in the β-oxidation metabolic pathway. Under conditions such as fasting and in diseases such as diabetic ketoacidosis, β-oxidation degrades free fatty acids to acetyl-CoA to produce ATP via the citric acid cycle .

Transport and Distribution

It is known that it acts as an agonist of HCA 3, a G protein-coupled receptor protein, suggesting that it may interact with transporters or binding proteins .

Subcellular Localization

It is known that it acts as an agonist of HCA 3, a G protein-coupled receptor protein, suggesting that it may be directed to specific compartments or organelles .

特性

IUPAC Name |

3-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPLAKGOSZHTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-38-3 | |

| Record name | Poly(3-Hydroxyoctanoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864487 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14292-27-4, 120659-38-3 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(3-hydroxyoctanoic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。